molecular formula C22H23N3O3S2 B6041377 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

Cat. No.: B6041377
M. Wt: 441.6 g/mol
InChI Key: RKWQJSXEMCMBFA-UHFFFAOYSA-N
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Description

4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a cyclohexylsulfanyl group, a nitro group, an oxathiolane ring, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole typically involves multiple steps, starting from readily available precursorsThe oxathiolane ring can be introduced through a series of nucleophilic substitution reactions, and the cyclohexylsulfanyl group is typically added via thiolation reactions using appropriate thiolating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole involves its interaction with specific molecular targets. The nitro group and the indazole core are likely involved in binding to biological receptors or enzymes, while the oxathiolane ring and cyclohexylsulfanyl group may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, oxathiolane-containing molecules, and compounds with cyclohexylsulfanyl groups. Examples include:

Uniqueness

What sets 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-cyclohexylsulfanyl-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,17,22H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWQJSXEMCMBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC(=CC3=C2C(=NN3C4=CC=CC=C4)C5OCCS5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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